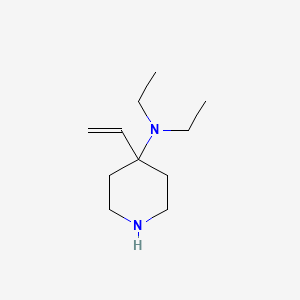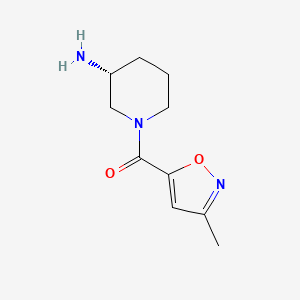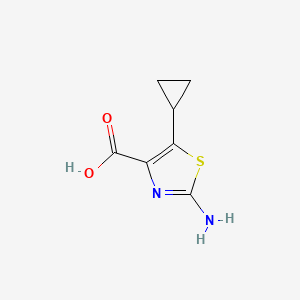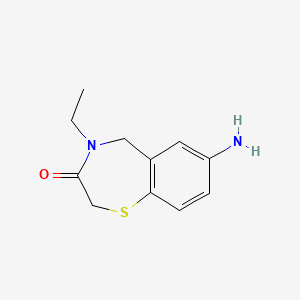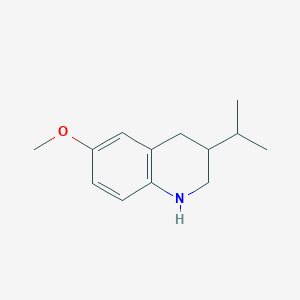![molecular formula C12H11F3N4O B13240783 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13240783.png)
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to an oxadiazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For instance, starting from a suitable amine and an aldehyde, the formation of the pyrrolidine ring can be achieved under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling with Pyridine: The final step involves coupling the oxadiazole intermediate with a pyridine derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study the interactions of trifluoromethylated pyrrolidines with biological targets. Its ability to modulate biological pathways makes it a valuable tool for understanding the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its unique structural features may confer desirable pharmacokinetic and pharmacodynamic properties, making it a promising candidate for further investigation.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties. Its trifluoromethyl group can impart unique characteristics such as increased stability and lipophilicity, making it useful in various applications.
Mechanism of Action
The mechanism of action of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the pyrrolidine and oxadiazole rings can interact with different active sites. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}benzene
- 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}thiophene
- 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}furan
Uniqueness
The uniqueness of 2-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine lies in its combination of structural features. The presence of the trifluoromethyl group, pyrrolidine ring, oxadiazole ring, and pyridine ring in a single molecule provides a unique scaffold that can interact with a wide range of biological targets. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Properties
Molecular Formula |
C12H11F3N4O |
|---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
3-pyridin-2-yl-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H11F3N4O/c13-12(14,15)11(4-6-16-7-11)10-18-9(19-20-10)8-3-1-2-5-17-8/h1-3,5,16H,4,6-7H2 |
InChI Key |
OFKVXWJVHOBEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(C2=NC(=NO2)C3=CC=CC=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(4-aminophenyl)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxypropanoate](/img/structure/B13240703.png)
![4-Methyl-2-[(2-methylpentan-3-yl)amino]pentan-1-ol](/img/structure/B13240711.png)
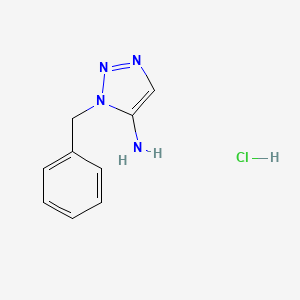
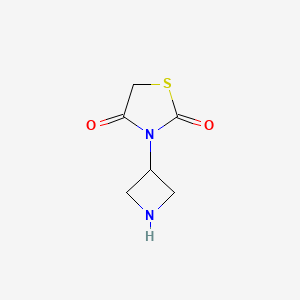
![6-Chloro-2-[methyl(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13240727.png)

![1-[(2-Chlorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B13240741.png)
![1-[(tert-Butoxy)carbonyl]-5-(4-methylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13240745.png)
